![molecular formula C16H16N6O2S2 B11189740 2-[(4-methylphenyl)methyl]-N,N'-bis(1,3,4-thiadiazol-2-yl)butanediamide](/img/structure/B11189740.png)
2-[(4-methylphenyl)methyl]-N,N'-bis(1,3,4-thiadiazol-2-yl)butanediamide
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Overview
Description
2-[(4-methylphenyl)methyl]-N,N’-bis(1,3,4-thiadiazol-2-yl)butanediamide is a complex organic compound that features a butanediamide backbone with two 1,3,4-thiadiazole rings and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenyl)methyl]-N,N’-bis(1,3,4-thiadiazol-2-yl)butanediamide typically involves the reaction of 4-methylbenzyl chloride with 1,3,4-thiadiazole-2-thiol in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with butanediamide under controlled conditions to form the final product. The reaction conditions often require a solvent like ethanol and a temperature range of 60-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylphenyl)methyl]-N,N’-bis(1,3,4-thiadiazol-2-yl)butanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
2-[(4-methylphenyl)methyl]-N,N’-bis(1,3,4-thiadiazol-2-yl)butanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)methyl]-N,N’-bis(1,3,4-thiadiazol-2-yl)butanediamide involves its interaction with specific molecular targets. The thiadiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways involved may include inhibition of DNA replication or interference with metabolic enzymes .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar bioactive properties.
4-methylphenyl derivatives: Compounds with a 4-methylphenyl group often show similar chemical reactivity and applications.
Uniqueness
2-[(4-methylphenyl)methyl]-N,N’-bis(1,3,4-thiadiazol-2-yl)butanediamide is unique due to its combination of the 4-methylphenyl group and two thiadiazole rings, which confer specific chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C16H16N6O2S2 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-[(4-methylphenyl)methyl]-N,N'-bis(1,3,4-thiadiazol-2-yl)butanediamide |
InChI |
InChI=1S/C16H16N6O2S2/c1-10-2-4-11(5-3-10)6-12(14(24)20-16-22-18-9-26-16)7-13(23)19-15-21-17-8-25-15/h2-5,8-9,12H,6-7H2,1H3,(H,19,21,23)(H,20,22,24) |
InChI Key |
UDOOZVSJDBCJQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CC(=O)NC2=NN=CS2)C(=O)NC3=NN=CS3 |
Origin of Product |
United States |
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